InChI=1S/C10H12ClN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2
. The Canonical SMILES is C1CC1NCC2=CC=C(C=C2)Cl
. These strings provide a textual representation of the molecule’s structure. N-(4-chlorobenzyl)cyclopropanamine belongs to the class of cyclopropanamines, which are characterized by the presence of a cyclopropane ring attached to an amine group. Specifically, this compound features a 4-chlorobenzyl substituent on the nitrogen atom of cyclopropanamine. It is classified as an organic compound and is often studied for its potential biological activities and applications in drug development.
The synthesis of N-(4-chlorobenzyl)cyclopropanamine typically involves the reaction of 4-chlorobenzyl chloride with cyclopropanamine. The general procedure includes:
The molecular structure of N-(4-chlorobenzyl)cyclopropanamine can be described as follows:
The stereochemistry of the compound can influence its biological activity, with potential chiral centers depending on the configuration around the nitrogen atom.
N-(4-chlorobenzyl)cyclopropanamine can participate in several chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties.
The mechanism of action of N-(4-chlorobenzyl)cyclopropanamine is not fully elucidated but is believed to involve interactions with specific biological targets:
Research into its pharmacodynamics and pharmacokinetics is ongoing to better understand its therapeutic potential.
N-(4-chlorobenzyl)cyclopropanamine exhibits several notable physical and chemical properties:
These properties are essential for determining suitable storage conditions and application methods.
N-(4-chlorobenzyl)cyclopropanamine has potential applications in various scientific fields:
The ongoing research into this compound continues to reveal new insights into its utility across different domains.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2